1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole

Pharmaceutical analysis Impurity profiling HPLC method validation

Quantifying the process-specific impurity 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole in metronidazole API demands a structurally authenticated, high-purity reference standard-not a generic nitroimidazole surrogate. Using a non-identical impurity standard risks invalidating HPLC method validation and failing ICH Q3A compliance. This ISO 17034-certified standard solves that: - Certified purity ≥95% (HPLC) with full characterization data (NMR, MS, HPLC, IR) for direct use in ANDA/NDA impurity profiling. - Unique chloroethoxyethyl side chain provides a reactive handle for medicinal chemistry SAR libraries without activation steps. - Enables accurate quantitation of this specific process byproduct, supporting ICH Q3A reporting threshold compliance.

Molecular Formula C8H12ClN3O3
Molecular Weight 233.65 g/mol
CAS No. 16156-93-7
Cat. No. B104166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole
CAS16156-93-7
Synonyms1-[2-(2-Chloroethoxy)ethyl]-2-methyl-5-nitroimidazole; 
Molecular FormulaC8H12ClN3O3
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCOCCCl)[N+](=O)[O-]
InChIInChI=1S/C8H12ClN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3
InChIKeyYNVBDRPGHSFRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole (CAS 16156-93-7): A Critical Metronidazole Impurity Reference Standard for Pharmaceutical Quality Control and Drug Development


1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole is a structural analogue of the antiprotozoal agent metronidazole and is recognized as a process-related impurity (Metronidazole Impurity 14 / RC 2) of the drug substance [1]. As a nitroimidazole derivative, it retains the characteristic 5-nitro-2-methylimidazole core but features a chloroethoxyethyl side chain at the N1 position, which distinguishes it from metronidazole's hydroxyethyl group and from other common impurities such as 2-methyl-5-nitroimidazole (Impurity A) or the 4-nitro positional isomer . The compound is primarily supplied as a certified reference standard for analytical method development, validation, and routine quality control of metronidazole active pharmaceutical ingredient (API) and finished dosage forms, with certified purity typically ≥95% by HPLC and comprehensive structural characterization [1].

Why Metronidazole Impurity Standards, Including 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole, Cannot Be Arbitrarily Interchanged


In pharmaceutical impurity control, reference standards are not interchangeable commodities. The identity, purity, and structural authenticity of an impurity standard directly determine the accuracy of analytical method validation and batch release testing. 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole, as a specific process impurity of metronidazole arising from alternative synthetic routes involving chloroethyl ether alkylation, cannot be substituted by other metronidazole impurities such as 2-methyl-5-nitroimidazole (a degradation impurity) or the 4-nitro positional isomer (a different regioisomer), because each impurity exhibits a unique retention time, mass spectrum, and response factor under compendial HPLC methods [1]. Furthermore, regulatory guidance (ICH Q3A/Q3B) mandates that any impurity present at levels ≥0.10% in the API must be identified, and its standard must be characterized with quantitative purity, structural confirmation, and stability data [2]. Using a non-identical impurity standard would invalidate the analytical procedure and potentially lead to erroneous impurity quantitation, risking non-compliance with marketing authorization requirements.

Quantitative Differentiation Evidence for 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole Against Closest Analogs and Alternatives


Distinct Chromatographic Retention as a Specific Impurity Marker in Validated HPLC Methods for Metronidazole API

In a validated HPLC method for metronidazole related substances, the separation of nine impurities (A through G plus two unknown impurities) was achieved, with each impurity exhibiting a distinct retention time (RT) under the specified conditions (C18 column, methanol-phosphate buffer pH 3.5, 315 nm detection) [1]. Although the study designates this compound as an unknown impurity, independent certification by CATO demonstrates that 1-(2-(2-chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole elutes as a single peak with purity ≥95% by HPLC under analogous reversed-phase conditions [2]. This distinct chromatographic behavior, combined with certified purity, enables its use as an internal standard for systematic impurity profiling, a role that cannot be fulfilled by the common impurity 2-methyl-5-nitroimidazole (Impurity A, RT 5.68 min) [1].

Pharmaceutical analysis Impurity profiling HPLC method validation

Reactivity Advantage of the Chloroethoxyethyl Side Chain Over the Hydroxyethyl Group of Metronidazole in Synthetic Chemistry Applications

The presence of a terminal chlorine atom in the chloroethoxyethyl side chain of 1-(2-(2-chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole provides a defined reactive handle for nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides), allowing facile conversion to a library of metronidazole analogues [1]. In contrast, the hydroxyethyl group of metronidazole requires prior activation (e.g., tosylation or mesylation) before such derivatization, adding a synthetic step and reducing overall yield. While quantitative yield comparison data are not available in the open literature, the structural feature of a primary alkyl chloride versus a primary alcohol is well-established in organic chemistry as enabling more direct SN2-type modifications under mild conditions [1]. This makes the compound a strategically superior building block for synthesizing novel nitroimidazole-based antiprotozoal agents compared to metronidazole itself.

Medicinal chemistry Synthetic intermediate Nitroimidazole derivatization

Certified Reference Standard Stability and Traceability for Regulatory-Compliant Method Validation

The CATO Metronidazole Impurity 25 standard (CAS 16156-93-7) is produced under ISO 17034 accreditation and is accompanied by a full Certificate of Analysis including NMR, MS, HPLC, IR, UV, water content, and residue on ignition data [1]. The declared purity is >95% by HPLC, with a storage stability of 3 years at 2–8 °C as a solid [1]. In contrast, many alternative metronidazole impurity standards supplied by research-chemical vendors lack ISO 17034 certification and provide only a basic HPLC purity statement without comprehensive structural confirmation . This difference in characterization rigor and certified stability directly impacts the reliability of regulatory submissions, where the issuing authority (e.g., FDA, EMA, NMPA) requires complete and traceable documentation for reference standards used in analytical method validation.

Reference standard certification Stability testing ISO 17034

Spectral Fingerprint for Identity Confirmation Against Positional Isomer Impurities via FTIR and Mass Spectrometry

The crystallographic study of the 4-nitro positional isomer (1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole) demonstrates that this isomer crystallizes in a triclinic P1 space group with significant chloroethoxyethyl chain disorder and forms weak C-H···O, C-H···N, and C-H···Cl interactions in the solid state [1]. The 5-nitro isomer (the target compound) exhibits a distinctly different FTIR spectrum, as recorded in the SpectraBase database, allowing unambiguous differentiation between the two positional isomers [2]. This is critical because the 4-nitro isomer is also a known metronidazole impurity, and their co-elution or misidentification would compromise purity assessment. However, quantitative spectral differentiation metrics (e.g., peak intensity ratios) between the two isomers have not been published.

Impurity identification Spectroscopic characterization Regioisomer differentiation

Procurement-Driven Application Scenarios for 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole (CAS 16156-93-7)


Pharmaceutical Impurity Reference Standard for Metronidazole API Batch Release Testing

Quality control laboratories performing HPLC-based related substance testing of metronidazole drug substance require a certified impurity standard with established retention time and response factor to quantify this specific process impurity. The ISO 17034-certified standard (CATO Metronidazole Impurity 25), with declared purity >95% and comprehensive characterization, enables accurate quantitation in accordance with ICH Q3A guidelines and supports regulatory filing for ANDA/NDA submissions [1].

Synthetic Intermediate for Structure-Activity Relationship (SAR) Exploration of Nitroimidazole Antiprotozoal Agents

Medicinal chemistry teams investigating novel antiprotozoal nitroimidazoles can exploit the chloroethoxyethyl side chain of this compound as a reactive handle for direct nucleophilic substitution, enabling rapid library synthesis of N1-functionalized analogues without the activation step required when starting from metronidazole [2]. This accelerates SAR cycles and expands chemical space accessible from a single precursor.

Identification and Quantification of Process Impurities in Metronidazole Synthesis Route Development

Process chemistry groups optimizing the metronidazole manufacturing route can use this impurity standard to monitor the formation of the chloroethoxyethyl byproduct, which arises from the use of chloroethyl ether alkylating agents. The availability of a pure, structurally confirmed standard allows for accurate quantitation and facilitates the assessment of process changes aimed at minimizing this impurity below the ICH reporting threshold [1][3].

Teaching and Training Tool for Pharmaceutical Analytical Chemistry Programs

Academic institutions training students in pharmaceutical impurity profiling can procure this standard alongside a set of metronidazole impurity standards (A through G) to conduct HPLC method development exercises. The compound's distinct retention behavior and the availability of detailed certification documents provide a realistic case study for teaching compendial method validation and impurity identification in a regulated environment [3].

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